molecular formula C3H7BrO B008343 1-Bromo-2-propanol CAS No. 19686-73-8

1-Bromo-2-propanol

Cat. No.: B008343
CAS No.: 19686-73-8
M. Wt: 138.99 g/mol
InChI Key: WEGOLYBUWCMMMY-UHFFFAOYSA-N
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Description

It belongs to the class of bromohydrins, which are alcohols substituted by a bromine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups . This compound is of interest due to its reactivity and applications in various fields of scientific research and industry.

Preparation Methods

1-Bromo-2-propanol can be synthesized through several methods:

    Synthetic Routes and Reaction Conditions: One common method involves the reaction of propylene oxide with hydrogen bromide (HBr) under controlled conditions.

    Industrial Production Methods: Industrially, this compound can be produced by the bromination of isopropanol using bromine in the presence of a catalyst such as sulfuric acid.

Chemical Reactions Analysis

1-Bromo-2-propanol undergoes various types of chemical reactions:

Properties

IUPAC Name

1-bromopropan-2-ol
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InChI

InChI=1S/C3H7BrO/c1-3(5)2-4/h3,5H,2H2,1H3
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InChI Key

WEGOLYBUWCMMMY-UHFFFAOYSA-N
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Canonical SMILES

CC(CBr)O
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Molecular Formula

C3H7BrO
Record name 1-BROMO-2-PROPANOL
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DSSTOX Substance ID

DTXSID8024656
Record name 1-Bromo-2-propanol
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Molecular Weight

138.99 g/mol
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Physical Description

1-bromo-2-propanol is a colorless to dark brown liquid. (NTP, 1992), Colorless to dark-brown liquid; [CAMEO] Brown liquid; [Alfa Aesar MSDS]
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Boiling Point

293 to 298 °F at 760 mmHg (NTP, 1992)
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Flash Point

130 °F (NTP, 1992), 130 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
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Density

1.5585 at 86 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

16 mmHg at 126 °F (NTP, 1992), 16.0 [mmHg]
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CAS No.

19686-73-8, 61951-89-1
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Melting Point

-67 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

Propylene bromohydrin (1.00 ml/hour) and helium (2.0 ml/minute) were passed through a reactor that was packed with 3.0000 gram M1, which was heated to 100° C. Within the first 2 hours, an average propylene bromohydrin conversion of 35%, with 50% propylene oxide average selectivity and 50% acetone selectivity was obtained. In the second hour, only propylene oxide was obtained.
Quantity
0 (± 1) mol
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Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the conformational preference of 1-bromo-2-propanol and why is it significant?

A1: Research indicates that this compound predominantly exists in a conformation where the bromine (Br) and hydroxyl (OH) groups are in a gauche orientation []. This preference stems from a phenomenon known as the "gauche effect," primarily attributed to hyperconjugation rather than intramolecular hydrogen bonding []. This conformational preference significantly influences the reactivity and interactions of this compound in chemical reactions and biological systems. This understanding is crucial for predicting its behavior as a building block in pharmaceuticals and agrochemicals [].

Q2: Can this compound be used to study radical reactions?

A2: Yes, this compound serves as a valuable precursor for generating specific radical intermediates relevant to atmospheric chemistry and combustion []. When exposed to 193 nm UV light, it undergoes photodissociation, primarily through C-Br bond breaking, producing a C3H6OH radical and a bromine atom []. By analyzing the velocity and internal energy distribution of the bromine fragment, researchers gain insights into the energy landscape and dynamics of the radical formation process []. This method allows for the study of important atmospheric reactions like the reaction of OH radicals with propene [].

Q3: Are there any safety concerns associated with potential metabolites of this compound?

A3: Researchers investigated the mutagenicity of potential metabolites of this compound, including N-hydroxypropranolol and N-nitrosopropranolol, using the Ames Salmonella assay []. The results showed that neither compound exhibited mutagenic activity with or without metabolic activation []. This suggests that these specific metabolites may pose a lower risk of mutagenicity, although further toxicological studies are necessary to comprehensively evaluate their safety profile [].

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